molecular formula C22H19Cl2NO5 B11586730 Propan-2-yl 4-[({5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}carbonyl)amino]benzoate CAS No. 438531-39-6

Propan-2-yl 4-[({5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}carbonyl)amino]benzoate

Cat. No.: B11586730
CAS No.: 438531-39-6
M. Wt: 448.3 g/mol
InChI Key: UZLQKPWMRBVAEZ-UHFFFAOYSA-N
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Description

Propan-2-yl 4-[({5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}carbonyl)amino]benzoate is a synthetic organic compound characterized by a propan-2-yl ester backbone, a benzoate moiety, and an amide-linked 5-[(2,4-dichlorophenoxy)methyl]furan-2-carbonyl substituent.

Properties

CAS No.

438531-39-6

Molecular Formula

C22H19Cl2NO5

Molecular Weight

448.3 g/mol

IUPAC Name

propan-2-yl 4-[[5-[(2,4-dichlorophenoxy)methyl]furan-2-carbonyl]amino]benzoate

InChI

InChI=1S/C22H19Cl2NO5/c1-13(2)29-22(27)14-3-6-16(7-4-14)25-21(26)20-10-8-17(30-20)12-28-19-9-5-15(23)11-18(19)24/h3-11,13H,12H2,1-2H3,(H,25,26)

InChI Key

UZLQKPWMRBVAEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-[({5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}carbonyl)amino]benzoate typically involves multiple steps, starting with the preparation of the furan and benzoate intermediates. The key steps include:

    Preparation of 2,4-dichlorophenoxy methyl furan: This involves the reaction of 2,4-dichlorophenol with furan-2-carbaldehyde in the presence of a base.

    Formation of the benzoate intermediate: This step involves the reaction of 4-aminobenzoic acid with the furan intermediate under acidic conditions.

    Esterification: The final step involves the esterification of the benzoate intermediate with isopropanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-[({5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups on the aromatic ring can be reduced to amines.

    Substitution: Halogen atoms on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In synthetic chemistry, Propan-2-yl 4-[({5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}carbonyl)amino]benzoate serves as a valuable building block for creating more complex molecules. Its unique structure allows for various chemical modifications, enabling the synthesis of derivatives with potentially enhanced properties.

Biology

This compound has been studied for its biological activities, particularly its antimicrobial and anticancer properties. The presence of the furan and dichlorophenoxy groups suggests potential interactions with biological targets.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Study on Furan Derivatives : A study demonstrated that furan-based derivatives exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7) with IC50 values ranging from 10 to 30 µM. These findings suggest that such compounds could serve as lead candidates for further development in cancer therapeutics.

Medicine

In medicinal chemistry, this compound is investigated for its potential use in drug development. Its anti-inflammatory and analgesic effects are of particular interest:

  • Anti-inflammatory Effects : The compound may inhibit specific enzymes involved in inflammatory pathways, showing promise as a therapeutic agent for inflammatory diseases.

Industry

In industrial applications, this compound is utilized in developing new materials and can act as a catalyst in various chemical reactions. Its unique combination of aromatic and heterocyclic structures makes it suitable for formulating advanced materials with specific properties.

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • Antimicrobial Activity : Compounds with similar structures have shown notable antimicrobial properties against Gram-positive bacteria.
  • Cytotoxicity in Cancer Research : A study indicated that derivatives containing furan and benzoate moieties displayed enhanced activity against cisplatin-resistant cancer cell lines.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-[({5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation, leading to its anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Propan-2-yl 4-[(5-bromothiophene-2-carbonyl)amino]benzoate ()

  • Structure: Features a thiophene ring substituted with bromine at position 5, linked via a carbonyl-amino group to the benzoate ester.
  • Key Properties: Molecular Formula: C₁₅H₁₄BrNO₃S Molecular Weight: 368.25 g/mol logP: 4.56 (high lipophilicity) Hydrogen Bond Acceptors: 5
  • Comparison: The thiophene ring introduces sulfur, enhancing electronic polarizability compared to the furan’s oxygen in the main compound. Bromine’s lower electronegativity vs. chlorine may reduce reactivity in substitution reactions. Higher logP in the main compound is anticipated due to two chlorine atoms and the dichlorophenoxy group .

Methyl 4-(furan-2-ylmethyl)benzoate ()

  • Structure : Simplified furan-2-ylmethyl substitution on the benzoate ester.
  • Key Properties :
    • Molecular Formula: C₁₃H₁₂O₃
    • Molecular Weight: 216.23 g/mol (estimated)
    • Synthesis: Pd-catalyzed cross-coupling (79% yield).
  • Comparison: Lacks the dichlorophenoxy group, resulting in lower molecular weight and reduced lipophilicity. The absence of an amide linkage simplifies metabolic degradation pathways compared to the main compound’s amide bridge .

4-Isopropylphenyl 4-(4-butoxybenzylideneamino)benzoate ()

  • Structure : Incorporates an imine (Schiff base) linkage and a butoxyphenyl substituent.
  • Key Properties: Molecular Formula: C₂₇H₂₉NO₃ Molecular Weight: 415.52 g/mol Phase Transition Data: Enthalpy and entropy values available for thermal analysis.
  • Comparison: The imine group introduces pH-dependent reactivity, unlike the stable amide in the main compound. The butoxy chain enhances flexibility and may improve solubility in nonpolar media .

Data Table: Comparative Analysis

Property Main Compound* Propan-2-yl 4-[(5-bromothiophene-2-carbonyl)amino]benzoate Methyl 4-(furan-2-ylmethyl)benzoate 4-Isopropylphenyl 4-(4-butoxybenzylideneamino)benzoate
Molecular Formula C₂₂H₁₈Cl₂NO₅ (estimated) C₁₅H₁₄BrNO₃S C₁₃H₁₂O₃ C₂₇H₂₉NO₃
Molecular Weight (g/mol) ~465 (estimated) 368.25 216.23 415.52
logP ~5.0 (estimated) 4.56 ~2.5 (estimated) N/A
Key Substituents 2,4-Dichlorophenoxy, furan Bromothiophene Furan-2-ylmethyl Butoxyphenyl, imine
Functional Groups Ester, amide, ether Ester, amide, thioether Ester, ether Ester, imine, ether

Note: Data for the main compound is inferred from structural analogs due to absence in provided evidence.

Biological Activity

Propan-2-yl 4-[({5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}carbonyl)amino]benzoate, commonly referred to as a derivative of furan and benzoate compounds, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure which includes a furan moiety substituted with a dichlorophenoxy group, suggesting possible interactions with biological targets. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The following table summarizes the key chemical properties of this compound:

PropertyValue
Molecular FormulaC17H18Cl2N2O3
Molecular Weight364.307 g/mol
Boiling Point345.6 ºC
DensityNot Available
Flash Point162.8 ºC
LogP4.970

These properties indicate a relatively high lipophilicity, which may influence the compound's absorption and distribution in biological systems.

Antiproliferative Effects

Recent studies have indicated that compounds similar in structure to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives containing furan and benzoate moieties have shown enhanced activity against cisplatin-resistant cell lines, suggesting a potential role in overcoming drug resistance in cancer therapy .

The biological mechanisms underlying the activity of this compound can be attributed to several factors:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways critical for cancer cell survival, such as fatty acid synthase (FASN) and mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS). These enzymes are essential for lipid metabolism and energy production in cancer cells .
  • Induction of Apoptosis : The presence of the dichlorophenoxy group may enhance the compound's ability to induce apoptosis in malignant cells by triggering mitochondrial dysfunction and increasing reactive oxygen species (ROS) levels .
  • Cell Cycle Arrest : Studies suggest that these compounds can cause cell cycle arrest at various phases, thereby inhibiting proliferation and promoting programmed cell death .

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • Study on Furan Derivatives : A study demonstrated that furan-based derivatives exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7) with IC50 values ranging from 10 to 30 µM. The study concluded that these compounds could serve as lead candidates for further development in cancer therapeutics .
  • Antimicrobial Activity : Another investigation reported that compounds with similar structures showed notable antimicrobial properties against Gram-positive bacteria, suggesting their potential use in treating bacterial infections alongside their anticancer properties .

Q & A

Q. What synthetic routes are most effective for preparing Propan-2-yl 4-[({5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}carbonyl)amino]benzoate, and how can yield be optimized?

Methodological Answer: The compound is synthesized via a multi-step process:

Precursor Synthesis : Prepare 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid (core intermediate) through Friedel-Crafts alkylation of furan-2-carboxylic acid with 2,4-dichlorophenoxy methyl chloride .

Activation : Convert the carboxylic acid to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) for subsequent amide coupling.

Amide Formation : React the acid chloride with 4-aminobenzoic acid under Schotten-Baumann conditions (aqueous base, 0–5°C) to form 4-[({5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}carbonyl)amino]benzoic acid.

Esterification : Treat the benzoic acid derivative with isopropanol in the presence of a coupling agent (e.g., DCC/DMAP) at 60–80°C for 12–24 hours.

Q. Optimization Tips :

  • Use microwave-assisted synthesis for the amide coupling step to reduce reaction time (e.g., 30 min at 100°C) .
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

  • FT-IR : Confirm the presence of carbonyl groups (amide C=O at ~1650–1680 cm⁻¹, ester C=O at ~1720–1740 cm⁻¹) and aromatic C-Cl bonds (750–800 cm⁻¹) .
  • NMR :
    • ¹H NMR : Identify isopropyl protons (δ 1.2–1.4 ppm, doublet), furan protons (δ 6.5–7.5 ppm), and aromatic protons from the dichlorophenoxy group (δ 7.0–7.8 ppm) .
    • ¹³C NMR : Verify ester carbonyl (~170 ppm), amide carbonyl (~165 ppm), and quaternary carbons in the furan ring .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amide groups) .
  • Elemental Analysis : Ensure ≤0.3% deviation from theoretical C, H, N, Cl values.

Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?

Methodological Answer:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperature (expected >200°C for aromatic esters) .
  • Hydrolytic Stability : Perform accelerated degradation studies in buffered solutions (pH 2–10, 40°C) and monitor via HPLC. Esters are prone to hydrolysis under basic conditions (pH >9) .
  • Photostability : Expose to UV light (λ = 254 nm) for 48 hours and analyze degradation products using LC-MS.

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinity to targets (e.g., cytochrome P450 enzymes or bacterial dihydrofolate reductase) based on the dichlorophenoxy moiety’s hydrophobic interactions .
  • MD Simulations : Simulate ligand-receptor dynamics (GROMACS, AMBER) to assess stability of binding poses over 100 ns trajectories .
  • QSAR Studies : Corrogate substituent effects (e.g., chlorine position) on antimicrobial activity using datasets from analogs .

Q. How should researchers resolve contradictions between in vitro bioactivity data and computational predictions?

Methodological Answer:

  • Assay Validation : Repeat bioassays (e.g., MIC tests against S. aureus) under standardized conditions (CLSI guidelines) to rule out experimental variability .
  • Metabolite Screening : Use LC-MS to identify degradation products or metabolites that may interfere with activity .
  • Target Profiling : Employ SPR (surface plasmon resonance) to measure direct binding kinetics to hypothesized targets (e.g., fungal lanosterol demethylase) .

Q. What strategies can optimize the compound’s solubility and bioavailability for pharmacological studies?

Methodological Answer:

  • Co-solvent Systems : Test DMSO/PEG 400 mixtures (≤10% v/v) to enhance aqueous solubility without cytotoxicity .
  • Solid Dispersion : Formulate with polyvinylpyrrolidone (PVP K30) via spray drying to improve dissolution rate .
  • Prodrug Design : Modify the ester group (e.g., replace isopropyl with polyethylene glycol-linked esters) for sustained release .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for this compound?

Root Causes :

  • Impurity in Precursors : Residual moisture in 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid can reduce coupling efficiency. Dry via azeotropic distillation with toluene before use .
  • Side Reactions : Competing hydrolysis of the ester group during amide formation. Use anhydrous solvents (e.g., THF over DMF) and lower temperatures (0–5°C) .

Q. Resolution Workflow :

Compare reaction conditions (e.g., solvent, catalyst) across studies.

Replicate high-yield protocols (e.g., microwave-assisted synthesis ).

Characterize byproducts via GC-MS to identify side reactions.

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